molecular formula C17H18N4O4 B142846 Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate CAS No. 136818-69-4

Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B142846
CAS No.: 136818-69-4
M. Wt: 342.35 g/mol
InChI Key: QSBNBHMFTWHNKF-UHFFFAOYSA-N
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Description

Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with a benzyl group and a 3-nitropyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but optimized for yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where various nucleophiles can replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives of the pyridine ring.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Mechanism of Action

Properties

IUPAC Name

benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-17(25-13-14-5-2-1-3-6-14)20-11-9-19(10-12-20)16-15(21(23)24)7-4-8-18-16/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBNBHMFTWHNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00614409
Record name Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136818-69-4
Record name Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(3-Nitro-2-pyridinyl)piperazine is dissolved in 175 ml of methylene chloride and cooled to 0°. Then pyridine is added followed by benzylchloroformate (16.5 ml). The reaction is stirred 1.5 hr, then poured into saturated aqueous sodium bicarbonate and extracted with chloroform, dried over anhydrous sodium sulfate and concentrated in vacuo to afford the title compound, NMR (300 MHz, CDCl3) 8.34, 8.15, 7.38-7.32, 6.81, 5.17, 3.65 and 3.45 δ.
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